3-methyl-5-(methylsulfonyl)-1H-indole
Description
Properties
Molecular Formula |
C10H11NO2S |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
3-methyl-5-methylsulfonyl-1H-indole |
InChI |
InChI=1S/C10H11NO2S/c1-7-6-11-10-4-3-8(5-9(7)10)14(2,12)13/h3-6,11H,1-2H3 |
InChI Key |
CPGFUTCHNUSWMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Position and Electronic Effects
Key Compounds for Comparison:
5-Methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole (): Methylsulfonyl group is on a para-substituted phenyl ring attached to position 2 of the indole. Exhibits selective COX-2 inhibition (IC₅₀ = 0.12 µM) due to the sulfonyl group’s role in mimicking COX-2 active-site interactions .
4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20) ():
- Methylsulfonyl group is part of a cyclopropyl ring fused to a pyrimidine-indole system.
- Acts as a potent ATR kinase inhibitor (IC₅₀ = 5 nM), with the sulfonyl group contributing to hydrophobic interactions in the kinase ATP-binding pocket .
- Contrast : The absence of a fused pyrimidine ring in 3-methyl-5-(methylsulfonyl)-1H-indole may limit kinase targeting but could favor other biological pathways.
Table 1: Comparison of Physicochemical Properties
Notes:
Key Observations :
- Positional Sensitivity : Methylsulfonyl groups on the indole core (C5) may favor interactions with polar enzyme active sites, whereas phenyl-linked sulfonyl groups (e.g., COX-2 inhibitors) require extended conjugation for selectivity .
- Electron-Withdrawing Effects : The -SO₂CH₃ group at C5 could deactivate the indole ring toward electrophilic substitution, altering metabolic stability compared to methoxy or chloro derivatives .
Preparation Methods
Procedure:
-
Synthesis of 4-Methylsulfonylphenylhydrazine :
-
Cyclization :
Yield : 65–78% (based on analogous Fischer syntheses).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80–100°C |
| Catalyst | HCl (concentrated) |
| Solvent | Ethanol/Water |
A two-step approach involving thioether installation followed by oxidation is widely employed for sulfonyl group introduction.
Procedure:
-
Synthesis of 5-(Methylthio)-3-Methylindole :
-
Oxidation to Sulfone :
Yield : 85–92% after oxidation.
Key Data :
| Parameter | Value |
|---|---|
| Oxidizing Agent | Oxone® (KHSO₅) |
| Reaction Time | 4–6 h |
| Solvent | Methanol/Water |
Directed C–H Sulfonylation Using Transition Metal Catalysis
Palladium-catalyzed C–H functionalization enables direct sulfonylation at C5, bypassing pre-functionalized intermediates.
Procedure:
-
Substrate Preparation :
-
Sulfonylation :
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ |
| Ligand | None required |
| Temperature | 100°C |
Electrophilic Sulfonylation with Lewis Acid Assistance
Direct electrophilic substitution at C5 is challenging due to indole’s inherent C3 reactivity. However, BF₃·Et₂O-mediated conditions facilitate regioselectivity.
Procedure:
-
Reaction Setup :
-
Workup :
Key Data :
| Parameter | Value |
|---|---|
| Lewis Acid | BF₃·Et₂O |
| Solvent | Dichloromethane |
| Reaction Time | 8–12 h |
Comparative Analysis of Methods
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Fischer Synthesis | 65–78 | High regioselectivity | Multi-step; hydrazine synthesis |
| Thioether Oxidation | 85–92 | High yield; simple oxidation | Requires thioether precursor |
| C–H Sulfonylation | 70–75 | Direct functionalization | Requires directing group |
| Electrophilic Attack | 55–60 | Single-step | Moderate yield; competing reactivity |
Q & A
Q. How can regioselective functionalization of the indole core be achieved?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
